
Benzyl-diphenyl-prop-2-enylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-diphenyl-prop-2-enylphosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group, two phenyl groups, and a prop-2-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-diphenyl-prop-2-enylphosphanium typically involves the reaction of triphenylphosphine with benzyl chloride and an appropriate alkene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonium salt. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-diphenyl-prop-2-enylphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the benzyl or phenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Benzyl-diphenyl-prop-2-enylphosphanium has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which Benzyl-diphenyl-prop-2-enylphosphanium exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species. The molecular pathways involved include the formation of phosphonium intermediates and the stabilization of transition states in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzyl-diphenyl-prop-2-enylphosphanium include:
- Triphenylphosphine
- Benzyltriphenylphosphonium chloride
- Diphenylprop-2-enylphosphine
Uniqueness
This compound is unique due to the combination of its benzyl, phenyl, and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other phosphonium compounds may not be as effective.
Propiedades
Número CAS |
53201-22-2 |
|---|---|
Fórmula molecular |
C22H22P+ |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
benzyl-diphenyl-prop-2-enylphosphanium |
InChI |
InChI=1S/C22H22P/c1-2-18-23(21-14-8-4-9-15-21,22-16-10-5-11-17-22)19-20-12-6-3-7-13-20/h2-17H,1,18-19H2/q+1 |
Clave InChI |
ZBEFUKXTPIPLDG-UHFFFAOYSA-N |
SMILES canónico |
C=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


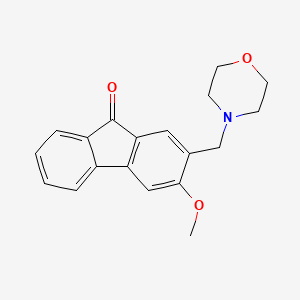
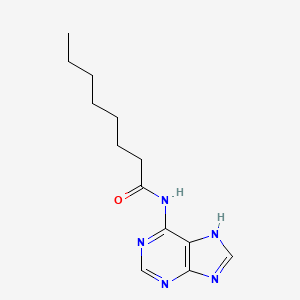

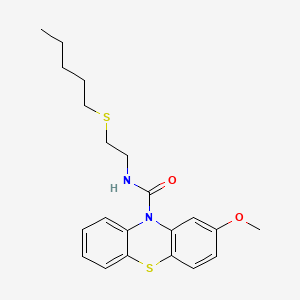
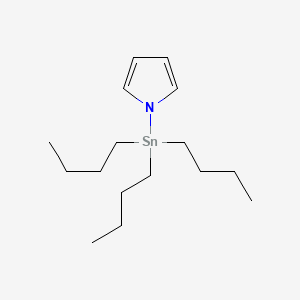
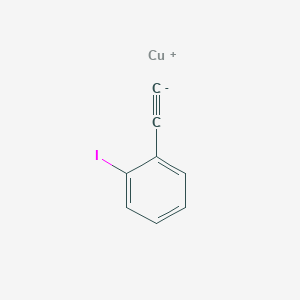
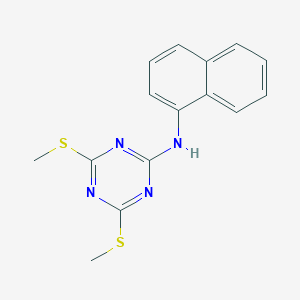
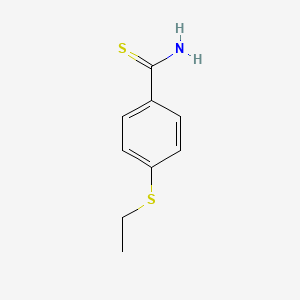

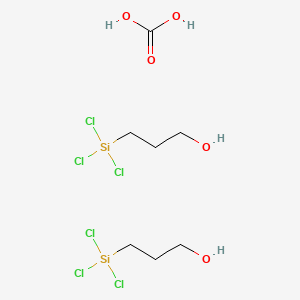
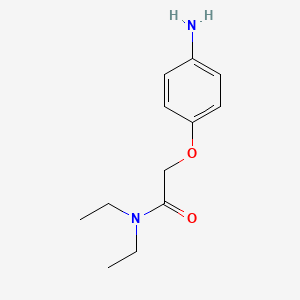
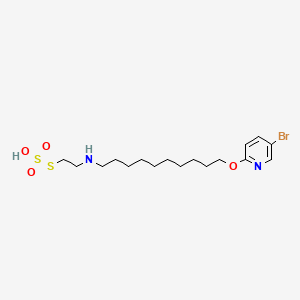
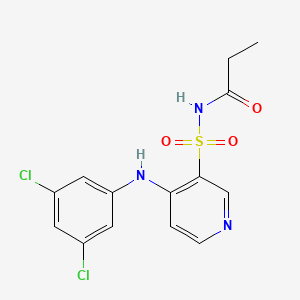
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
